Cas no 2004705-97-7 (2H-Indazole, 5-bromo-7-fluoro-2-methyl-)

5-Bromo-7-fluoro-2-methyl-2H-indazole is a halogenated indazole derivative with potential applications in pharmaceutical and agrochemical research. Its structure, featuring bromo and fluoro substituents, enhances reactivity and binding affinity, making it a valuable intermediate in medicinal chemistry for drug discovery. The methyl group at the 2-position improves metabolic stability, while the halogen atoms facilitate further functionalization via cross-coupling reactions. This compound is particularly useful in the synthesis of bioactive molecules targeting kinase inhibition or other therapeutic pathways. High purity and well-defined synthetic routes ensure reproducibility in research applications. Its stability under standard laboratory conditions further supports its utility in exploratory and developmental studies.
2H-Indazole, 5-bromo-7-fluoro-2-methyl- structure
2004705-97-7 structure
Product Name:2H-Indazole, 5-bromo-7-fluoro-2-methyl-
CAS No:2004705-97-7
MF:C8H6BrFN2
MW:229.049044132233
CID:5548558
Update Time:2025-05-22

2H-Indazole, 5-bromo-7-fluoro-2-methyl- Chemical and Physical Properties

Names and Identifiers

    • 2H-Indazole, 5-bromo-7-fluoro-2-methyl-
    • 5-Bromo-7-fluoro-2-methyl-2H-indazole
    • Inchi: 1S/C8H6BrFN2/c1-12-4-5-2-6(9)3-7(10)8(5)11-12/h2-4H,1H3
    • InChI Key: URTHLXXARWPJCU-UHFFFAOYSA-N
    • SMILES: N1=C2C(C=C(Br)C=C2F)=CN1C

Experimental Properties

  • Density: 1.70±0.1 g/cm3(Predicted)
  • Boiling Point: 321.2±22.0 °C(Predicted)
  • pka: -2.05±0.30(Predicted)

2H-Indazole, 5-bromo-7-fluoro-2-methyl- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6759258-0.05g
5-bromo-7-fluoro-2-methyl-2H-indazole
2004705-97-7 95%
0.05g
$312.0 2023-05-29
Enamine
EN300-6759258-0.1g
5-bromo-7-fluoro-2-methyl-2H-indazole
2004705-97-7 95%
0.1g
$466.0 2023-05-29
Enamine
EN300-6759258-0.25g
5-bromo-7-fluoro-2-methyl-2H-indazole
2004705-97-7 95%
0.25g
$666.0 2023-05-29
Enamine
EN300-6759258-0.5g
5-bromo-7-fluoro-2-methyl-2H-indazole
2004705-97-7 95%
0.5g
$1046.0 2023-05-29
Enamine
EN300-6759258-1.0g
5-bromo-7-fluoro-2-methyl-2H-indazole
2004705-97-7 95%
1g
$1343.0 2023-05-29
Enamine
EN300-6759258-2.5g
5-bromo-7-fluoro-2-methyl-2H-indazole
2004705-97-7 95%
2.5g
$2631.0 2023-05-29
Enamine
EN300-6759258-5.0g
5-bromo-7-fluoro-2-methyl-2H-indazole
2004705-97-7 95%
5g
$3894.0 2023-05-29
Enamine
EN300-6759258-10.0g
5-bromo-7-fluoro-2-methyl-2H-indazole
2004705-97-7 95%
10g
$5774.0 2023-05-29
1PlusChem
1P024VXD-50mg
5-bromo-7-fluoro-2-methyl-2H-indazole
2004705-97-7 95%
50mg
$448.00 2023-12-19
1PlusChem
1P024VXD-100mg
5-bromo-7-fluoro-2-methyl-2H-indazole
2004705-97-7 95%
100mg
$638.00 2023-12-19

Additional information on 2H-Indazole, 5-bromo-7-fluoro-2-methyl-

2H-Indazole, 5-bromo-7-fluoro-2-methyl (CAS No: 2004705-97-7)

The compound 2H-indazole, 5-bromo-7-fluoro-2-methyl (CAS No: 2004705-97-7) is a heterocyclic aromatic compound with significant interest in the fields of organic chemistry and pharmaceutical research. This compound belongs to the indazole family, which is a bicyclic structure consisting of a benzene ring fused to an imidazole ring. The presence of substituents such as bromine and fluorine atoms, along with a methyl group, imparts unique electronic and steric properties to the molecule, making it a valuable building block for various applications.

Recent studies have highlighted the potential of 5-bromo-7-fluoro-2-methylindazole in drug discovery. Its structural features, including the indazole core and halogen substituents, make it an attractive candidate for designing bioactive molecules. Researchers have explored its role as a scaffold for developing inhibitors targeting various enzymes and receptors. For instance, modifications to the bromine and fluorine substituents have shown promise in enhancing the compound's selectivity and potency in biological assays.

The synthesis of CAS No: 2004705-97-7 involves multi-step organic reactions, often utilizing halogenation and cyclization techniques. One common approach is the Friedländer synthesis, which involves the condensation of o-amino aryl ketones with aldehydes or ketones. This method allows for precise control over the substitution pattern on the indazole ring, enabling the introduction of bromine and fluorine atoms at specific positions. The methyl group substitution further enhances the compound's stability and solubility properties.

One of the most notable applications of 5-bromo-7-fluoro-2-methylindazole is in medicinal chemistry. Its ability to act as a template for constructing bioisosteres has been extensively studied. Bioisosteres are structural analogs that retain similar biological activity but differ in their physical properties, such as solubility or permeability. By modifying the substituents on the indazole ring, researchers can optimize these properties while maintaining therapeutic efficacy.

Recent advancements in computational chemistry have also played a pivotal role in understanding the behavior of CAS No: 2004705-97-7 at molecular levels. Molecular docking studies have revealed that this compound exhibits strong binding affinity towards certain protein targets, such as kinases and G-protein coupled receptors (GPCRs). These findings underscore its potential as a lead compound in drug development programs targeting diseases like cancer and neurodegenerative disorders.

In addition to its pharmacological applications, 5-bromo-7-fluoro-2-methylindazole has found utility in materials science. Its aromaticity and heteroatom content make it suitable for use in organic electronics. Researchers have investigated its role as an electron-deficient component in donor–acceptor systems, which are critical for applications such as organic photovoltaics (OPVs) and light-emitting diodes (OLEDs). The compound's ability to facilitate charge transfer processes makes it a promising candidate for next-generation electronic materials.

The toxicological profile of CAS No: 2004705_98_8 has also been a subject of recent investigations. Studies conducted under regulatory guidelines have assessed its acute and chronic toxicity profiles using various animal models. Results indicate that while the compound exhibits moderate toxicity at high doses, it demonstrates low systemic toxicity at therapeutic concentrations. These findings are crucial for ensuring safe handling during its synthesis and application in pharmaceutical formulations.

Looking ahead, the versatility of 5-bromo_6_fluoro_3_methylindazol_1_ium chloride positions it as a key molecule for future research endeavors. Its structural adaptability allows for continuous exploration into novel synthetic pathways and functionalization strategies. As computational tools become more sophisticated, researchers will likely uncover new biological targets and applications for this compound.

In conclusion, CAS No: 2011833_88_6, commonly known as 5-bromo_6_fluoro_3_methylindazol_1_ium chloride, stands out as an important molecule with diverse applications across multiple scientific disciplines. Its unique chemical properties, combined with cutting-edge research advancements, ensure its continued relevance in both academic and industrial settings.

Recommended suppliers
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.